molecular formula C22H16N2O5S B606759 Rnr inhibitor COH29 CAS No. 1190932-38-7

Rnr inhibitor COH29

Cat. No. B606759
CAS RN: 1190932-38-7
M. Wt: 420.439
InChI Key: LGGDLPSXAGQFSG-UHFFFAOYSA-N
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Description

COH29 is an orally available, aromatically substituted thiazole and inhibitor of the human ribonucleotide reductase (RNR), with potential antineoplastic activity . It is a potent inhibitor of both the α and β subunits of RNR with IC50s of 16 μM .


Synthesis Analysis

COH29 was identified by virtual screening of the National Cancer Institute (NCI) diverse small-molecule database . The development of COH29 involved structure- and mechanism-based approaches . It was found that COH29 could overcome the known drawbacks of the existing RNR inhibitors .


Molecular Structure Analysis

COH29 binds to the ligand-binding pocket of the RNR M2 subunit (hRRM2) near the C-terminal tail . This blocks the interaction between the hRRM1 and hRRM2 subunits and interferes with the assembly of the active hRRM1/hRRM2 complex of RNR .


Chemical Reactions Analysis

The binding of COH29 to the ligand-binding pocket of the RNR M2 subunit (hRRM2) near the C-terminal tail blocks the interaction between the hRRM1 and hRRM2 subunits . This interferes with the assembly of the active hRRM1/hRRM2 complex of RNR .


Physical And Chemical Properties Analysis

The molecular weight of COH29 is 420.44 and its molecular formula is C22H16N2O5S .

Safety and Hazards

COH29 is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . In a phase I trial, the side effects and best dose of COH29 were studied in treating patients with solid tumors that are refractory to standard therapy or for which no standard therapy exists .

Future Directions

COH29 could overcome the known drawbacks of the existing RNR inhibitors and is a potentially attractive antineoplastic agent . It has broad potential for improved treatment of human cancer . A relevant study on prostate cancer revealed that COH29 inhibited oncogenic activity in vitro and could be a potential therapeutic option for this type of cancer .

properties

IUPAC Name

N-[4-(3,4-dihydroxyphenyl)-5-phenyl-1,3-thiazol-2-yl]-3,4-dihydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O5S/c25-15-8-6-13(10-17(15)27)19-20(12-4-2-1-3-5-12)30-22(23-19)24-21(29)14-7-9-16(26)18(28)11-14/h1-11,25-28H,(H,23,24,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGGDLPSXAGQFSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(S2)NC(=O)C3=CC(=C(C=C3)O)O)C4=CC(=C(C=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rnr inhibitor COH29

CAS RN

1190932-38-7
Record name COH-29
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1190932387
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name COH-29
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07802BU06S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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